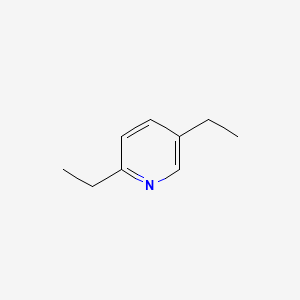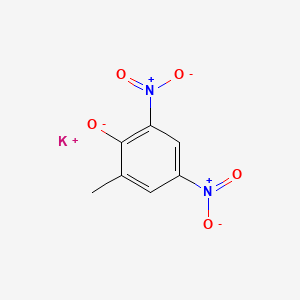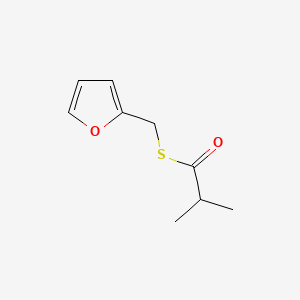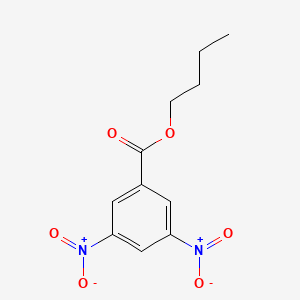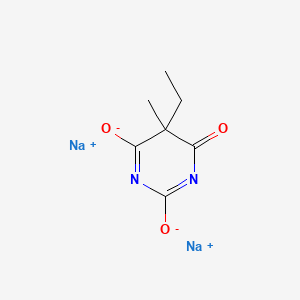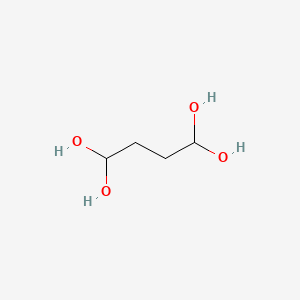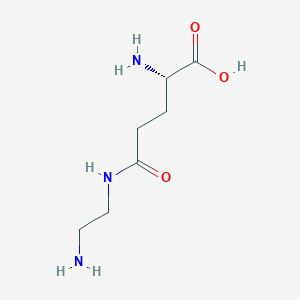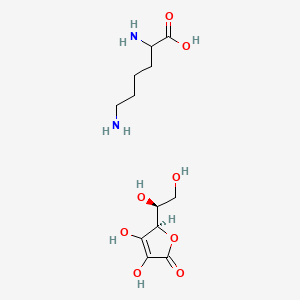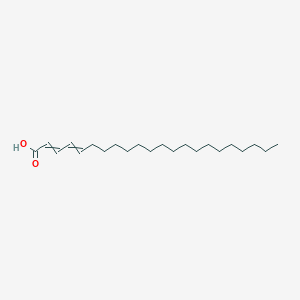
Docosadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Docosadienoic acid is a polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds in its long carbon chain. This compound is part of the omega-6 fatty acid family and is known for its potential health benefits and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Docosadienoic acid can be synthesized through several methods. One common approach involves the oxidative coupling of 10-undecynoic acid to form docosa-10,12-diynedoic acid, followed by reduction with a palladium catalyst . Another method includes the desulfurization of 2,5-bis(ω-carboyoctyl)thiophene using Raney nickel .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The oxidative coupling and reduction method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of peroxides or other oxygenated derivatives.
Reduction: Reduction reactions typically involve the addition of hydrogen, leading to the saturation of the double bonds.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
科学的研究の応用
Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex molecules.
Biology: It plays a role in cell membrane structure and function.
Medicine: Research has shown potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of bio-based lubricants and surfactants.
作用機序
The mechanism of action of docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also modulate signaling pathways by acting as a ligand for specific receptors. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating lipid metabolism and inflammation .
類似化合物との比較
Similar Compounds
Linoleic acid: Another omega-6 fatty acid with two double bonds but a shorter carbon chain (C18).
Arachidonic acid: An omega-6 fatty acid with four double bonds (C20).
Docosahexaenoic acid: An omega-3 fatty acid with six double bonds (C22).
Uniqueness
Docosadienoic acid is unique due to its specific double bond positions and its role in modulating specific biological pathways. Unlike linoleic acid, it has a longer carbon chain, which can influence its incorporation into cell membranes and its biological activity. Compared to arachidonic acid, it has fewer double bonds, which can affect its reactivity and function in biological systems.
特性
CAS番号 |
26764-24-9 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
docosa-2,4-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h18-21H,2-17H2,1H3,(H,23,24) |
InChIキー |
CVCXSNONTRFSEH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC=CC=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




